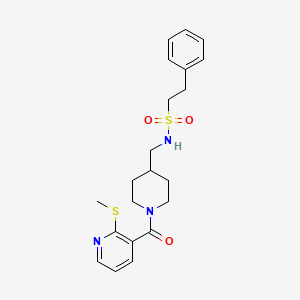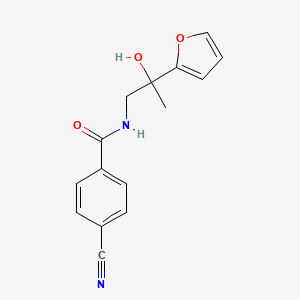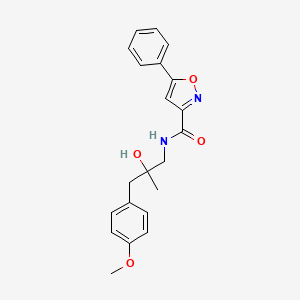![molecular formula C27H23N3O4 B2608341 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 892419-42-0](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide” is a chemical substance with the molecular formula C27H23N3O41. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis process, it is recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C27H23N3O41. The exact structure would involve the specific arrangement of these atoms in space, and the bonds between them. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. The reactivity of a compound is determined by its molecular structure, particularly the functional groups it contains. Detailed information about its reactivity could be found in chemical literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of this compound is 453.4981. Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
Novel Heterocyclic Compounds Synthesis : A study outlines the synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide derivatives, starting from visnagenone–ethylacetate or khellinone–ethylacetate. These compounds were further used to prepare a variety of heterocyclic compounds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Cytotoxic Activity : Another research focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, demonstrating an appreciable cancer cell growth inhibition against a panel of eight cancer cell lines, hinting at their potential as anticancer agents (M. M. Al-Sanea, D. G. Parambi, M. Shaker, 2020).
Antibacterial and Antifungal Activities : Research into the synthesis and evaluation of benzothiazole pyrimidine derivatives showed significant antibacterial and antifungal activities, highlighting the potential of such compounds in addressing microbial infections (S. Maddila, S. Gorle, N. Seshadri, 2016).
Anti-Inflammatory and Analgesic Properties : Thiazolopyrimidine derivatives were synthesized and exhibited noteworthy antinociceptive and anti-inflammatory properties, suggesting their use in the development of new pain and inflammation management therapies (T. Selvam, V. Karthik, 2012).
Safety And Hazards
The specific safety and hazards associated with this compound are not provided in the search results. It is important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions of research involving this compound are not specified in the search results. The potential applications and research directions are usually determined by the compound’s properties, its mechanism of action, and its role in biological systems.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a comprehensive understanding, it is recommended to refer to specialized chemical databases and literature.
properties
CAS RN |
892419-42-0 |
|---|---|
Product Name |
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide |
Molecular Formula |
C27H23N3O4 |
Molecular Weight |
453.498 |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
TZSRCRJVJLBOPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromophenoxy)methyl]benzoic acid](/img/structure/B2608260.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)
![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)
![1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2608264.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)


![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2608276.png)

![2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2608278.png)
![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)
